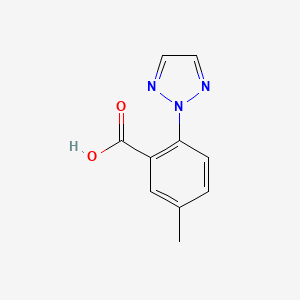

5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-2-(triazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-3-9(8(6-7)10(14)15)13-11-4-5-12-13/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBAGFIYKNQXDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693236 |

Source

|

| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956317-36-5 |

Source

|

| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956317-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956317365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a critical building block in modern medicinal chemistry. Its prominence is largely due to its role as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for the treatment of insomnia.[1][2][3] The synthesis of this molecule presents a notable chemical challenge: controlling the regioselectivity of the N-arylation on the 1,2,3-triazole ring. This document elucidates the primary synthetic strategies, provides detailed experimental protocols, and explains the chemical reasoning behind the methodological choices.

I. Core Synthetic Challenge: Regioselectivity in Triazole N-Arylation

The 1,2,3-triazole ring possesses two distinct nitrogen atoms (N1 and N2) available for substitution. Direct N-arylation of 1,2,3-triazole with a substituted benzene ring often results in a mixture of N1 and N2-substituted regioisomers.[4] The therapeutic efficacy of the final active pharmaceutical ingredient (API) is dependent on the exclusive presence of the N2 isomer. Consequently, a robust and selective synthesis must either favor the formation of the N2 isomer or allow for its efficient separation.

II. Primary Synthetic Strategies

Two predominant strategies have emerged for the synthesis of this compound:

-

Direct N-Arylation via Ullmann Coupling: This is the most direct approach, involving a copper-catalyzed cross-coupling reaction between a 2-halo-5-methylbenzoic acid derivative and 1,2,3-triazole.[1][5][6] While straightforward, this pathway requires careful optimization and purification to isolate the desired N2 isomer.

-

Multi-Step Regioselective Pathway: This more elaborate strategy builds the benzoic acid functionality onto an aryl-triazole scaffold that has been constructed to ensure high N2 selectivity from the outset.[4][7][8] This method is often preferred for large-scale synthesis where isomeric purity is paramount.

Pathway 1: Direct Copper-Catalyzed N-Arylation (Ullmann Condensation)

This method leverages a modified Ullmann condensation to forge the crucial carbon-nitrogen bond. The primary advantage is its convergent nature, bringing together two key fragments in a single step.

Mechanistic Rationale

The reaction of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole is facilitated by a copper(I) catalyst, typically cuprous iodide (CuI). The process is believed to proceed through a catalytic cycle involving the oxidative addition of the aryl iodide to the Cu(I) center, coordination of the triazole anion, and subsequent reductive elimination to yield the N-aryl triazole and regenerate the catalyst. The choice of base (e.g., cesium carbonate) is critical for deprotonating the triazole, while a diamine ligand can stabilize the copper catalyst and accelerate the reaction.[5][6]

Visualizing the Pathway

Caption: Ullmann coupling pathway for N-arylation of 1,2,3-triazole.

Quantitative Data Summary

| Parameter | Details | Source |

| Starting Material | 2-iodo-5-methylbenzoic acid | [1][5] |

| Co-reactant | 1,2,3-triazole | [1][5] |

| Catalyst | Cuprous Iodide (CuI) | [1][5] |

| Base | Cesium Carbonate (Cs₂CO₃) | [1][5] |

| Ligand | trans-N,N'-dimethyl-1,2-cyclohexanediamine | [5] |

| Solvent | N,N-Dimethylformamide (DMF) | [1][5] |

| Temperature | 100 °C | [1][5] |

| Reaction Time | 4 hours | [1][5] |

| Reported Yield | ~68% (after purification) | [1] |

| Purity | >99% (after crystallization) | [5] |

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a representative procedure based on established literature.[1][5]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Iodo-5-methylbenzoic acid | 262.04 | 20 | 5.24 g |

| 1,2,3-Triazole | 69.07 | 50 | 3.45 g |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 36 | 11.72 g |

| Cuprous Iodide (CuI) | 190.45 | 2 | 0.38 g |

| trans-N,N'-dimethyl-1,2-cyclohexanediamine | 142.26 | 3.6 | 0.51 g |

| N,N-Dimethylformamide (DMF) | - | - | 30 mL |

| Ethyl Acetate | - | - | ~800 mL |

| Water (Deionized) | - | - | ~120 mL |

| Hydrochloric Acid (conc.) | - | - | As needed |

Step-by-Step Methodology

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodo-5-methylbenzoic acid (5.24 g, 20 mmol), 1,2,3-triazole (3.45 g, 50 mmol), and cesium carbonate (11.72 g, 36 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Reagent Addition: Add N,N-dimethylformamide (30 mL), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.51 g, 3.6 mmol), and finally cuprous iodide (0.38 g, 2 mmol).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Extraction: After completion, cool the mixture to room temperature. Dilute the reaction mixture with water (60 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Acidification and Precipitation: Combine the aqueous layers. Under constant stirring in an ice bath, carefully acidify the solution to a pH of 1-2 using concentrated hydrochloric acid. A white or off-white solid will precipitate.

-

Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with purified water.

-

Purification: Dry the crude solid. Further purification to separate regioisomers and achieve high purity is accomplished by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5] Dry the final product under vacuum at 50-60 °C.

Characterization Data

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid.[5][9] |

| ¹H NMR (600 MHz, CD₃OD) | δ (ppm): 7.88 (s, 2H), 7.66 (d, 1H), 7.59 (d, J=8.2 Hz, 1H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H), 2.45 (s, 3H).[1][5] |

| ¹³C NMR (151 MHz, CD₃OD) | δ (ppm): 169.8, 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0, 21.0.[1][5] |

| Mass Spec. (ESI, negative) | m/z: 202.1 [M-H]⁻.[1][5] |

Pathway 2: Multi-Step Synthesis for Enhanced Regioselectivity

For applications demanding exceptional isomeric purity without challenging crystallization-based separations, a multi-step pathway offers superior control. This approach strategically introduces the triazole onto an activated aromatic ring and subsequently constructs the carboxylic acid functionality.

Synthetic Rationale

This pathway begins with the N²-arylation of 4,5-dibromo-2H-1,2,3-triazole with an electron-deficient aryl halide.[7][8] The strong electron-withdrawing nitro group on the benzene ring directs the triazole to attack at the N2 position with high selectivity. A series of functional group transformations then converts the nitro group into the desired carboxylic acid.

Visualizing the Workflow

Caption: A highly regioselective four-step synthesis pathway.

Causality of Experimental Choices

-

Step 1 (N²-Arylation): The use of a fluoro-nitrobenzene derivative activates the ring for nucleophilic aromatic substitution, while the nitro group's strong electron-withdrawing nature directs the triazole to the desired N2 position.[8]

-

Step 2 (Hydrogenation): Catalytic hydrogenation is a clean and efficient method for simultaneously reducing the nitro group to an amine and removing the bromo-protecting groups from the triazole ring.[7]

-

Step 3 (Sandmeyer Reaction): This classic transformation reliably converts the newly formed aniline into an aryl iodide, which is an excellent substrate for the subsequent Grignard reaction.[7][8]

-

Step 4 (Grignard Carboxylation): The formation of a Grignard reagent from the aryl iodide, followed by quenching with carbon dioxide, is a robust and high-yielding method for installing the carboxylic acid group.[8]

This pathway, while longer, provides a more reliable and scalable route to the target molecule with minimal formation of the undesired N1 isomer, thereby simplifying downstream purification.[7][8]

References

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

-

ResearchGate. Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. [Link]

-

ACS Publications. Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. [Link]

-

ACS Publications. Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. [Link]

-

MDPI. An Overview of Synthetic Approaches towards 1,2,3-Triazoles. [Link]

-

ACS Publications. Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. [Link]

-

Google Patents. EP3619199B1 - Preparation of 2-([10][11][12]triazol-2-yl)-benzoic acid derivatives.

- Google Patents. CN105294583A - Synthesizing method of this compound.

-

ACS Publications. Cu-Catalyzed Azide−Alkyne Cycloaddition. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

-

PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

-

MDPI. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. [Link]

-

RSC Publishing. 1,2,3-Triazoles from carbonyl azides and alkynes: filling the gap. [Link]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Figshare. Highly Selective Synthesis of 2‑(2H‑1,2,3-Triazol-2-yl)benzoic Acids. [Link]

-

PubChem. This compound. [Link]

-

Google Patents. PREPARATION OF 2-([10][11][12]TRIAZOL-2-YL)-BENZOIC ACID DERIVATIVES.

-

LookChem. This compound. [Link]

-

NIST. Synthesis of 2-propoxy-5-methylbenzoic acid. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 2-iodo-5-methyl-benzoic acid. [Link]

-

PubMed Central. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. [Link]

- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

-

PubMed Central. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]

-

PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

ResearchGate. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

-

Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. [Link]

-

Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

Sources

- 1. This compound | 956317-36-5 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 956317-36-5 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Click Chemistry [organic-chemistry.org]

physicochemical properties of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound (CAS No: 956317-36-5). This compound is a critical intermediate in the synthesis of advanced pharmaceutical agents, most notably the dual orexin receptor antagonist Suvorexant.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the core characteristics that define this molecule's utility and behavior.

Introduction and Strategic Importance

This compound is a heterocyclic organic compound featuring a benzoic acid moiety substituted with a methyl group and a 2H-1,2,3-triazole ring.[4] Its molecular structure is fundamental to its function as a versatile building block in medicinal chemistry. The unique spatial and electronic arrangement conferred by the triazole ring enhances the biological activity of molecules derived from it, making it a valuable scaffold in drug discovery.[5] Its primary significance lies in its role as a key precursor for Suvorexant (MK-4305), a medication approved for the treatment of insomnia.[1] Understanding its physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for process optimization, quality control, and formulation development in the pharmaceutical industry.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical reactions and biological systems. The structure of this compound is the starting point for this analysis.

Caption: Chemical structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for the compound, compiled from various sources. This data is essential for predicting its behavior in different environments, from reaction vessels to physiological systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 956317-36-5 | [4][5] |

| Molecular Formula | C₁₀H₉N₃O₂ | [4][5] |

| Molecular Weight | 203.20 g/mol | [4][6] |

| Appearance | White to light yellow crystalline powder | [4][5] |

| Melting Point | 173-177 °C | [5][7] |

| ~173 °C (by DSC) | [8] | |

| Boiling Point | 413.4 ± 55.0 °C at 760 mmHg (Predicted) | [7][9] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [9] |

| pKa | 3.00 ± 0.36 (Predicted) | [4][7] |

| Solubility | Limited solubility in water; more soluble in DMSO and ethanol | [4] |

| XLogP3-AA | 1.8 | [4][6] |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | [4][6] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Structural Elucidation

The reliable synthesis of this compound with high purity and regioselectivity is a significant challenge in process chemistry. The primary route involves a copper-catalyzed coupling reaction.

Synthetic Workflow: Copper-Catalyzed N-Arylation

The most commonly cited synthesis involves the coupling of a 2-halo-5-methylbenzoic acid with 1,2,3-triazole.[8] The choice of the halogen (iodine being more reactive but bromine being more cost-effective) and the catalytic system are critical for optimizing yield and minimizing the formation of the undesired regioisomer.[8]

Caption: General workflow for the synthesis of the target compound.

Expert Insight: The use of a copper(I) iodide (CuI) catalyst in combination with a base like cesium carbonate (Cs₂CO₃) and a ligand such as trans-N,N'-dimethyl-1,2-cyclohexanediamine is a well-established method for such N-arylation reactions.[3][10] The ligand's role is to stabilize the copper catalyst and facilitate the coupling. The purification process is crucial; acidification of the aqueous layer to a pH of 1.5-2.0 ensures the protonation of the carboxylic acid, causing it to precipitate out of the solution, which is a key step in isolating the product from water-soluble impurities.[10] Subsequent recrystallization from a solvent system like ethanol/water is a classic and effective method for achieving high purity, yielding the final product as a white crystalline solid.[10]

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CD₃OD): The proton NMR spectrum provides key structural information. Expected signals include singlets for the two equivalent protons on the triazole ring (around δ 7.88 ppm), aromatic protons on the benzoic acid ring, and a singlet for the methyl group protons (around δ 2.45 ppm).[3][10]

-

¹³C NMR (in CD₃OD): The carbon spectrum complements the proton data, showing signals for the carbonyl carbon (around δ 169.8 ppm), aromatic carbons, the triazole carbons, and the methyl carbon (around δ 21.0 ppm).[3][10]

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In negative ion mode, the mass spectrum will prominently feature the deprotonated molecule [M-H]⁻ at an m/z of approximately 202.1.[3][10] This confirms the molecular weight of the compound.

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A purity of ≥98% is typically required for pharmaceutical intermediates.[5]

X-ray Crystallography:

-

A crystalline form of the compound has been characterized by X-ray powder diffraction (XRPD), showing characteristic peaks at 2θ angles of 11.8°, 13.0°, 13.9°, 16.6°, and 21.1°, among others.[8] This technique is definitive for solid-state structure confirmation.

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic profile of the melting transition, yielding a more accurate and reproducible melting point (Tₘ), and can reveal information about crystallinity and polymorphism.[8]

-

Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from 25 °C to 200 °C.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak indicates high purity.

Protocol: Solubility Assessment

Causality: Understanding solubility is critical for reaction workups, purification, and formulation. A systematic approach ensures reproducible data.

-

Solvent Selection: Choose a range of solvents, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate.[4]

-

Equilibrium Method: Add a known excess of the compound to a fixed volume (e.g., 1 mL) of each solvent in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a calibrated HPLC-UV method.

-

Classification: Classify solubility based on the measured concentration (e.g., >100 mg/mL = very soluble, <0.1 mg/mL = very slightly soluble).

Stability and Handling

Stability: The compound is generally stable under ambient, dry conditions.[4] However, as with most carboxylic acids, it is incompatible with strong bases. It should also be kept away from strong oxidizing agents.[11] Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11][12] The compound is a powder, so handling should be done in a well-ventilated area to avoid dust formation.[13] Hazard statements indicate it may cause skin and serious eye irritation.[6][9]

Conclusion

This compound is a compound of significant industrial importance, underpinned by a well-defined set of physicochemical properties. Its characterization relies on a suite of analytical techniques that, when used in concert, provide a robust and validated understanding of its identity, purity, and behavior. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the synthesis, analysis, and application of this key pharmaceutical intermediate, enabling more efficient process development and ensuring high standards of quality control.

References

-

EP3619199B1 - Preparation of 2-([4][8][10]triazol-2-yl)-benzoic acid derivatives. Available at:

- CN105294583A - Synthesizing method of this compound.

-

Exploring this compound: Properties and Applications. Available at: [Link]

-

This compound | C10H9N3O2 | CID 53260165 - PubChem. Available at: [Link]

-

Supplementary Information File. Available at: [Link]

-

This compound - LookChem. Available at: [Link]

-

This compound | Chemsrc. Available at: [Link]

-

CAS No : 956317-36-5 | Product Name : this compound. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 956317-36-5 [chemicalbook.com]

- 3. This compound | 956317-36-5 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 9. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. This compound, 1G | Labscoop [labscoop.com]

- 13. chemicalbook.com [chemicalbook.com]

The Insomnia Therapeutic, Suvorexant: A Mechanistic Deep Dive Originating from 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Introduction

This technical guide provides a comprehensive exploration of the mechanism of action of Suvorexant, a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia. Our journey into the intricate pharmacology of Suvorexant begins with its chemical precursor, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key intermediate that underscores the vital role of synthetic chemistry in modern drug discovery. While this precursor does not possess inherent therapeutic activity, its structural contribution is integral to the final molecular architecture of Suvorexant, enabling its unique interaction with the orexin system. This guide will elucidate the pivotal role of the orexin signaling pathway in regulating the sleep-wake cycle and detail how Suvorexant's targeted antagonism of this system offers a novel therapeutic approach for insomnia, distinct from traditional hypnotic agents. We will delve into the quantitative pharmacology, preclinical and clinical evidence, and the experimental methodologies that have defined our understanding of this innovative therapeutic agent.

From Intermediate to Innovator: The Synthesis of Suvorexant

The journey to a novel therapeutic often begins with the precise assembly of molecular building blocks. This compound serves as a critical starting material in the multi-step synthesis of Suvorexant.[1][2] Its chemical structure, featuring a methyl-substituted benzoic acid linked to a 1,2,3-triazole ring, provides a foundational scaffold for the eventual amide coupling that forms the final drug substance.

The synthesis of Suvorexant involves the formal condensation of the carboxy group of this compound with the secondary amino group of 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole.[3] This process typically involves the conversion of the benzoic acid to a more reactive species, such as an acid chloride, to facilitate the amide bond formation.[4] The precise stereochemistry and functional group positioning of both this intermediate and its coupling partner are paramount to achieving the final molecule with the desired three-dimensional conformation necessary for potent and selective orexin receptor antagonism.

The Orexin System: The Central Regulator of Wakefulness

To comprehend the mechanism of action of Suvorexant, it is essential to first understand the physiological role of the orexin system. Orexins, also known as hypocretins, are neuropeptides produced exclusively in a small population of neurons within the lateral hypothalamus.[5][6] There are two forms, Orexin-A (hypocretin-1) and Orexin-B (hypocretin-2), which act as endogenous ligands for two G-protein coupled receptors (GPCRs): the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R).[6]

These orexin-producing neurons project widely throughout the central nervous system, innervating key wake-promoting regions, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), dorsal raphe (serotonin), and laterodorsal and pedunculopontine tegmental nuclei (acetylcholine).[5][7] Activation of these monoaminergic and cholinergic pathways by orexins promotes and sustains wakefulness.[5][8] The orexin system is thus a critical component of the brain's arousal circuitry, playing a vital role in maintaining consolidated periods of wakefulness and preventing inappropriate transitions into sleep.

The two orexin receptors exhibit differential ligand selectivity and distribution. OX1R binds Orexin-A with higher affinity than Orexin-B, while OX2R binds both peptides with similar high affinity.[9] The distinct yet overlapping expression patterns of these receptors throughout the brain contribute to the diverse physiological functions of the orexin system.

Orexin Receptor Signaling Pathway

The binding of orexins to their cognate receptors initiates a cascade of intracellular signaling events. Both OX1R and OX2R are primarily coupled to the Gq subtype of G-proteins.[9] Upon activation, the Gαq subunit stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal depolarization and increased excitability of the target neurons, thereby promoting a state of wakefulness.

Figure 1: Simplified Orexin Signaling Pathway. Orexin-A and Orexin-B bind to their respective Gq-coupled receptors, OX1R and OX2R, initiating a signaling cascade that leads to increased intracellular calcium and protein kinase C activation, ultimately resulting in neuronal excitation and the promotion of wakefulness.

Suvorexant: Mechanism of Action as a Dual Orexin Receptor Antagonist

Suvorexant exerts its therapeutic effect by acting as a competitive antagonist at both OX1R and OX2R.[10] By binding to these receptors, Suvorexant prevents the endogenous orexin neuropeptides from activating their downstream signaling pathways. This inhibition of orexin-mediated arousal effectively dampens the wake-promoting signals in the brain, thereby facilitating the transition to and maintenance of sleep. Unlike traditional hypnotics that potentiate the inhibitory neurotransmitter GABA, Suvorexant's mechanism is targeted at suppressing the "wake drive."

Quantitative Pharmacology of Suvorexant

The potency of Suvorexant at the orexin receptors has been quantified through in vitro binding assays. These studies have demonstrated that Suvorexant exhibits high affinity for both human orexin receptors.

| Receptor | Binding Affinity (Ki) | Reference |

| OX1R | 0.55 nM | [11] |

| OX2R | 0.35 nM | [11] |

Table 1: Suvorexant Binding Affinities for Human Orexin Receptors. The low nanomolar Ki values indicate a high degree of affinity for both OX1R and OX2R, consistent with its classification as a dual orexin receptor antagonist.

Kinetic binding studies have further characterized the interaction of Suvorexant with the orexin receptors, revealing that it has a relatively slow dissociation rate from both OX1R and OX2R.[12][13] This prolonged receptor occupancy may contribute to its efficacy in maintaining sleep throughout the night.

Experimental Characterization of Suvorexant's Mechanism of Action

A variety of in vitro and in vivo experimental models have been employed to elucidate and confirm the mechanism of action of Suvorexant.

In Vitro Assays

1. Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of Suvorexant for OX1R and OX2R.

-

Methodology:

-

Prepare cell membranes from recombinant cell lines stably expressing either human OX1R or OX2R.

-

Incubate the membranes with a radiolabeled orexin receptor ligand (e.g., [³H]-EMPA for OX2R) in the presence of varying concentrations of unlabeled Suvorexant.[13]

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of Suvorexant that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

-

Significance: This assay provides a quantitative measure of the drug's affinity for its target receptors.

2. Functional Calcium Mobilization Assays:

-

Objective: To assess the functional antagonist activity of Suvorexant.

-

Methodology:

-

Culture recombinant cells expressing either OX1R or OX2R and load them with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of Suvorexant.

-

Stimulate the cells with a known concentration of Orexin-A.

-

Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).[12]

-

Determine the IC50 value of Suvorexant for the inhibition of the orexin-induced calcium signal.

-

-

Significance: This assay confirms that Suvorexant not only binds to the orexin receptors but also blocks their function.

Figure 2: Experimental Workflow for Characterizing Suvorexant. A multi-step process from in vitro binding and functional assays to in vivo animal models and human clinical trials is used to comprehensively define the mechanism of action and clinical profile of Suvorexant.

In Vivo Animal Models

Rodent models of insomnia and sleep-wake regulation have been instrumental in demonstrating the in vivo effects of Suvorexant.[14] In rats, dogs, and rhesus monkeys, oral administration of Suvorexant has been shown to dose-dependently decrease locomotor activity and promote sleep.[15] These studies, often employing electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages, have confirmed that Suvorexant increases both non-REM and REM sleep, consistent with its mechanism of suppressing the wake-promoting orexin system. More recent preclinical studies have also explored the potential of Suvorexant in preventing opioid addiction in animal models.[11][16][17]

Clinical Efficacy and Safety

The clinical development program for Suvorexant has included several large-scale, randomized, placebo-controlled Phase 3 trials that have established its efficacy and safety profile for the treatment of insomnia.[18][19][20][21][22] These studies have consistently demonstrated that Suvorexant is superior to placebo in improving both sleep onset and sleep maintenance.

| Efficacy Endpoint | Suvorexant (20/15 mg) | Placebo | Reference |

| Subjective Total Sleep Time (sTST) Change from Baseline (minutes) at Month 3 | Increase of 60.3 | Increase of 45.3 | [20] |

| Subjective Time to Sleep Onset (sTSO) Change from Baseline (minutes) at Month 3 | Decrease of 34.6 | Decrease of 21.6 | [20] |

| Wake After Sleep Onset (WASO) Change from Baseline (minutes) at Month 3 (Polysomnography) | Decrease of 37.8 | Decrease of 11.4 | [20] |

Table 2: Representative Phase 3 Clinical Trial Efficacy Data for Suvorexant. Data from pooled analyses of two 3-month trials in non-elderly (20 mg) and elderly (15 mg) patients with insomnia.

The most common adverse event reported in clinical trials was somnolence.[20][21] Importantly, studies have shown no evidence of significant rebound insomnia or withdrawal symptoms upon discontinuation of Suvorexant.[22]

Conclusion

The development of Suvorexant, from its chemical origins in this compound to its establishment as a novel therapeutic for insomnia, represents a significant advancement in sleep medicine. Its unique mechanism of action as a dual orexin receptor antagonist provides a targeted approach to suppressing the wake-promoting signals in the brain, offering an alternative to traditional GABAergic hypnotics. The comprehensive preclinical and clinical research, from in vitro receptor binding studies to large-scale human trials, has robustly defined its pharmacological profile. As our understanding of the intricate neural circuits governing sleep and wakefulness continues to evolve, the story of Suvorexant serves as a compelling example of mechanism-based drug discovery and its potential to address unmet medical needs.

References

-

PubChem. Suvorexant. National Center for Biotechnology Information. Available from: [Link].

- Roecker, A. J., & Coleman, P. J. (2016). Discovery and Development of Orexin Receptor Antagonists as Therapeutics for Insomnia. Journal of medicinal chemistry, 59(1), 501–523.

- Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2014). Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. British journal of pharmacology, 171(2), 487–501.

- Herring, W. J., Connor, K. M., Snyder, E., Snavely, D. B., Zhang, Y., Hutzelmann, J., Matzura-Wolfe, D., Benca, R. M., Krystal, A. D., Walsh, J. K., Lines, C., Roth, T., & Michelson, D. (2016). Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials. Journal of clinical sleep medicine, 12(9), 1215–1225.

-

Pharmaffiliates. Exploring this compound: Properties and Applications. Available from: [Link].

- Yamanaka, A., & Tsunematsu, T. (2013). The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions. Frontiers in endocrinology, 4, 29.

-

Scripps Research. (2023, April 27). Insomnia drug shows potential as an effective treatment for opioid use disorder. News & Views. Available from: [Link].

- Cox, C. D., Breslin, M. J., Whitman, D. B., Schreier, J. D., Stachel, S. J., Williams, P. D., ... & Coleman, P. J. (2016). Discovery and Chemical Development of Suvorexant-A Dual Orexin Antagonist for Sleep Disorder. ACS medicinal chemistry letters, 7(12), 1145–1150.

- Li, J., Hu, Z., & de Lecea, L. (2014). The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. Frontiers in neuroscience, 8, 103.

- Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters. 2016;27(5):737-740.

-

UCLA Health. (2024, July 9). UCLA study finds insomnia drug suvorexant prevents opioid addiction in mice. Available from: [Link].

-

European Pharmaceutical Review. (2012, June 13). New Phase III data showed Merck's investigational insomnia medicine suvorexant improved patients' ability to fall asleep and stay asleep. Available from: [Link].

- Herring, W. J., Connor, K. M., Snyder, E., Snavely, D. B., Zhang, Y., Hutzelmann, J., ... & Michelson, D. (2016). Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials. Journal of clinical sleep medicine, 12(9), 1215–1225.

- Herring, W. J., Connor, K. M., Snyder, E., Snavely, D. B., Zhang, Y., Hutzelmann, J., ... & Michelson, D. (2016). Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials. Journal of clinical sleep medicine : JCSM : official publication of the American Academy of Sleep Medicine, 12(9), 1215–1225.

- Mochizuki, T., Crocker, A., McCormack, S., Yanagisawa, M., Sakurai, T., & Scammell, T. E. (2004). Delayed Orexin Signaling Consolidates Wakefulness and Sleep: Physiology and Modeling. Journal of neurophysiology, 92(4), 2392–2401.

- Zhang, Y., Wang, C., Wang, L., & Li, Y. (2023). Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect. Molecules (Basel, Switzerland), 28(7), 3209.

- Herring, W. J., Connor, K. M., Ivgy-May, N., Snyder, E., Snavely, D. B., Krystal, A. D., ... & Michelson, D. (2016). Suvorexant in patients with insomnia: results from two 3-month randomized controlled clinical trials.

- Blahovcova, E., Svobodova, Z., Placha, D., Kurfurst, P., Korabecny, J., & Soukup, O. (2020). Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. International journal of molecular sciences, 21(24), 9579.

- Wu, M. F., John, J., Maidment, N., Lam, H. A., & Siegel, J. M. (2022). A molecular network map of orexin-orexin receptor signaling system. Journal of genetics, 101(3), 69.

- Mochizuki, T., Crocker, A., McCormack, S., Yanagisawa, M., Sakurai, T., & Scammell, T. E. (2008). Delayed orexin signaling consolidates wakefulness and sleep: physiology and modeling. Journal of neurophysiology, 99(6), 3090–3103.

- Roe, E. D., & Webber, A. L. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British journal of pharmacology, 171(2), 475–486.

- Kumar, A., & Singh, N. (2014). Suvorexant: The first orexin receptor antagonist to treat insomnia. Journal of pharmacology & pharmacotherapeutics, 5(4), 298–301.

- Zhang, Z., Wang, H., Wang, D., & Li, Y. (2017). Insomnia-related rodent models in drug discovery. Acta pharmaceutica Sinica. B, 7(4), 404–411.

- Illenberger, J. M., Kummari, E., Avelar, A. J., Martin-Fardon, R., & Weiss, F. (2023). Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats. Frontiers in pharmacology, 14, 1127735.

- Roe, E. D., & Webber, A. L. (2014). Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands. British journal of pharmacology, 171(2), 475–486.

- Chuffa, L. G. A., Seiva, F. R. F., Fávaro, W. J., & Teixeira, G. R. (2022). The Orexin receptors: Structural and anti-tumoral properties. Frontiers in endocrinology, 13, 930777.

- Heifetz, A., Zou, H., Daga, P., Ranganathan, A., Krumm, B. E., Han, G. W., ... & Cherezov, V. (2020). Structure-based development of a subtype-selective orexin 1 receptor antagonist.

- Herring, W. J., Snyder, E., Budd, K., Hutzelmann, J., Snavely, D., Liu, K., ... & Michelson, D. (2012). Orexin receptor antagonism for treatment of insomnia: a randomized clinical trial of suvorexant. Neurology, 79(22), 2265–2274.

Sources

- 1. Suvorexant synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delayed Orexin Signaling Consolidates Wakefulness and Sleep: Physiology and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Orexin receptors: Structural and anti-tumoral properties [frontiersin.org]

- 10. Suvorexant: The first orexin receptor antagonist to treat insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. news-medical.net [news-medical.net]

- 17. news-medical.net [news-medical.net]

- 18. neurology.org [neurology.org]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 20. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suvorexant in Patients with Insomnia: Pooled Analyses of Three-Month Data from Phase-3 Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Suvorexant in Patients With Insomnia: Results From Two 3-Month Randomized Controlled Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

An In-Depth Technical Guide to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 956317-36-5), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its physicochemical properties, analytical characterization, and critically, its role as a key intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant. Detailed, field-proven synthesis protocols are presented, with an emphasis on the underlying chemical principles and the rationale behind procedural choices to ensure high purity and yield. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction and Strategic Importance

This compound is a highly valuable organic compound, distinguished by the unique linkage of a benzoic acid moiety and a 1,2,3-triazole ring.[1][2] This structural arrangement makes it a versatile intermediate for creating complex active pharmaceutical ingredients (APIs).[1] Its most prominent application is serving as a crucial precursor in the multi-step synthesis of Suvorexant (MK-4305), a first-in-class therapeutic agent approved for the treatment of insomnia.[1][3][4] Beyond this primary role, its unique chemical features are being explored in agrochemical and material science research.[2][5]

Physicochemical and Structural Characteristics

The compound typically appears as a white to light yellow crystalline powder.[2][3][6][7] A comprehensive summary of its key properties is provided below.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 956317-36-5 | [6][8][9] |

| Molecular Formula | C10H9N3O2 | [2][5][8] |

| Molecular Weight | 203.20 g/mol | [2][8][10] |

| Appearance | White to light yellow crystalline powder | [2][3][7] |

| Purity | ≥98.0% (HPLC) | [1][2][3] |

| Melting Point | 173-177 °C | [2][8] |

| Boiling Point | 413.4 ± 55.0 °C at 760 mmHg | [7][11] |

| Density | 1.4 ± 0.1 g/cm³ | [6][11] |

| Solubility | Limited solubility in water; soluble in DMSO and ethanol. |[5] |

Structural and Analytical Data

The structural integrity and purity of the compound are paramount for its use in pharmaceutical synthesis.

Figure 2: High-level workflow for Suvorexant synthesis.

Synthesis Protocol and Mechanistic Insights

The synthesis of this compound is a well-documented process, typically achieved via a copper-catalyzed Ullmann-type coupling reaction. The protocol below is a representative example based on established methods. [12][13]

Experimental Protocol: Copper-Catalyzed N-Arylation

Objective: To synthesize high-purity this compound from 2-iodo-5-methylbenzoic acid and 1,2,3-triazole.

Materials:

-

2-iodo-5-methylbenzoic acid

-

1,2,3-triazole

-

Cuprous iodide (CuI)

-

Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

trans-N,N'-dimethyl-1,2-cyclohexanediamine (ligand)

-

N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Ethanol

-

Purified water

Procedure:

-

Vessel Preparation: Under an inert nitrogen atmosphere, charge a suitable reaction vessel with N,N-dimethylformamide (DMF). [12]2. Reagent Addition: Add 2-iodo-5-methylbenzoic acid (1.0 eq), 1,2,3-triazole (~2.5 eq), cesium carbonate (~1.8 eq), trans-N,N'-dimethyl-1,2-cyclohexanediamine (~0.18 eq), and cuprous iodide (CuI, ~0.1 eq). [12]3. Reaction: Heat the reaction mixture to 100 °C and maintain for approximately 4-8 hours. [12]Monitor the reaction progress using a suitable analytical method (e.g., HPLC or TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and perform an extraction with ethyl acetate. [12]5. Purification: The crude product can be purified by recrystallization. Add the crude solid to a mixture of absolute ethanol and purified water, heat to 75-80 °C until clear, then cool slowly to 0-5 °C to induce crystallization. [12]6. Isolation and Drying: Filter the resulting solid, wash the filter cake with a cold ethanol solution, and dry the product in a vacuum oven at ~55 °C until the loss on drying is ≤ 0.5%. [12]The final product should be a fine white crystalline solid with a purity of >99%. [12]

Scientific Rationale and Field Insights

-

Choice of Catalyst and Ligand: The use of cuprous iodide (CuI) is standard for Ullmann couplings. The reaction is often sluggish without a ligand; trans-N,N'-dimethyl-1,2-cyclohexanediamine serves to stabilize the copper catalyst and accelerate the C-N bond formation. [12]* Base Selection: A strong base like cesium carbonate or potassium carbonate is required to deprotonate the 1,2,3-triazole, forming the nucleophilic triazolide anion that subsequently attacks the aryl iodide. [12][13]* Regioisomer Control: A significant challenge in this synthesis is the potential formation of the undesired regioisomer (the 1-yl substituted product). Reaction conditions, particularly the choice of catalyst system and solvent, are optimized to favor the formation of the desired 2-yl isomer. [13]Purification via crystallization is critical to remove any isomeric impurities, as their solubility profiles can be very similar. [13]

Figure 3: Key components of the N-Arylation synthesis pathway.

Broader Applications and Future Scope

While its role in Suvorexant synthesis is well-established, the unique structure of this compound makes it a compound of interest in other domains:

-

Agrochemicals: The triazole moiety is a known pharmacophore in many fungicides and herbicides. This compound serves as a building block for developing new crop protection agents. [2]* Material Science: It has been recognized for its potential role in developing advanced polymers and coatings that require enhanced durability and environmental resistance. [2]* Medicinal Chemistry Research: As a versatile building block, it is used by researchers to explore novel molecular entities and study structure-activity relationships in the discovery of new drugs for cancer and inflammatory diseases. [1][2]

Safety, Handling, and Storage

Hazard Identification:

-

Causes skin irritation (H315). [10][11]* Causes serious eye irritation/damage (H318/H319). [10] Recommendations:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [7]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling molecule for advanced pharmaceutical manufacturing. Its well-defined synthesis, high purity, and critical role in the production of Suvorexant underscore its importance to the drug development industry. As research continues, its utility is poised to expand into new and diverse scientific applications, solidifying its status as a cornerstone heterocyclic building block.

References

-

Exploring this compound: Properties and Applications. autech-biochem.com. [Link]

-

CAS No : 956317-36-5 | Product Name : this compound. Pharmaffiliates.com. [Link]

- CN105294583A - Synthesizing method of this compound.

-

This compound. Chemsrc.com. [Link]

-

EP3619199B1 - Preparation of 2-(t[6][8][12]riazol-2-yl)-benzoic acid derivatives. Google Patents.

-

This compound CAS 956317-36-5. Home Sunshine Pharma. [Link]

-

This compound | C10H9N3O2. PubChem. [Link]

-

This compound. LookChem.com. [Link]

- SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF - EP 3412665 B1.

-

Exploring this compound: Properties and Applications. Medium.com. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 956317-36-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS 956317-36-5 [homesunshinepharma.com]

- 7. innospk.com [innospk.com]

- 8. echemi.com [echemi.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound | C10H9N3O2 | CID 53260165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS 956317-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. EP3619199B1 - Preparation of 2-([1,2,3]triazol-2-yl)-benzoic acid derivatives - Google Patents [patents.google.com]

A Technical Guide to the Biological Investigation of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: A Key Precursor to Orexin Receptor Antagonists

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a pivotal chemical intermediate in the synthesis of the dual orexin receptor antagonist (DORA), Suvorexant. While primarily recognized for its role in pharmaceutical manufacturing, the inherent biological activity of this molecule remains largely uncharacterized. This document synthesizes the known chemical context of this compound with the pharmacological principles of orexin system modulation. We present a structured, scientifically grounded framework for the comprehensive biological evaluation of this compound. This includes a hypothesized mechanism of action based on structure-activity relationships, detailed protocols for in vitro characterization—specifically, radioligand binding assays and functional calcium mobilization assays—and a discussion on the interpretation of potential findings. This guide is intended to empower researchers to unlock the latent therapeutic potential of this intriguing molecule.

Introduction: Beyond a Synthetic Intermediate

This compound (CAS 956317-36-5) is a structurally unique aromatic compound featuring a benzoic acid moiety substituted with a methyl group and a 1,2,3-triazole ring.[1][2][3] Its primary significance in the scientific literature and pharmaceutical industry is as a direct precursor in the synthesis of Suvorexant, an FDA-approved therapeutic for insomnia.[2][4] Suvorexant functions by antagonizing both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, which are central to the regulation of wakefulness.[1][5]

The formal condensation of this compound with 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole yields Suvorexant.[4] Given that the title compound constitutes a significant portion of the final active pharmaceutical ingredient, a critical question arises: does this compound possess intrinsic biological activity at the orexin receptors? This guide provides the scientific rationale and experimental framework to investigate this hypothesis.

Chemical Properties and Synthesis Overview

A solid understanding of the physicochemical properties of this compound is fundamental to its biological handling and investigation.

| Property | Value | Reference(s) |

| Molecular Formula | C10H9N3O2 | [6] |

| Molecular Weight | 203.2 g/mol | [6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 173 - 177 °C | [1][7] |

| Purity | ≥ 98% (HPLC) | [1][2] |

The synthesis of this compound is well-documented and typically involves a copper-catalyzed Ullmann coupling reaction between a 2-halo-5-methylbenzoic acid derivative and 1,2,3-triazole.[5][8] Optimization of this process is crucial for achieving high purity and yield, which is essential for both pharmaceutical manufacturing and reliable biological testing.[9]

Proposed Experimental Investigation

To ascertain the biological activity of this compound, a two-pronged in vitro approach is recommended: a radioligand binding assay to determine its affinity for OX1R and OX2R, and a functional assay to measure its ability to antagonize orexin-induced signaling.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the ability of the test compound to displace a known radioactive ligand from the orexin receptors. It provides a quantitative measure of binding affinity (Ki).

Principle: Cell membranes expressing either human OX1R or OX2R are incubated with a radiolabeled orexin receptor antagonist (e.g., [3H]-Suvorexant or another suitable radioligand) in the presence of varying concentrations of this compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Step-by-Step Protocol:

-

Cell Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing either human OX1R or OX2R.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 5-10 µg of protein per well).

-

Add a fixed concentration of a suitable radioligand (e.g., [3H]-Suvorexant) at a concentration near its Kd.

-

Add a range of concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For determining non-specific binding, include wells with a high concentration of a known non-radioactive antagonist (e.g., 10 µM Suvorexant).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay: Assessing Functional Antagonism

This functional assay measures the ability of the test compound to inhibit the intracellular calcium release induced by an orexin receptor agonist (e.g., Orexin-A).

Principle: Cells expressing orexin receptors are loaded with a calcium-sensitive fluorescent dye. When an agonist activates the Gq-coupled orexin receptors, the subsequent release of intracellular calcium causes an increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase in a dose-dependent manner. [3][10][11] Step-by-Step Protocol:

-

Cell Preparation and Dye Loading:

-

Plate cells expressing OX1R or OX2R (e.g., CHO-K1 or HEK293) in a 96-well or 384-well black, clear-bottom plate and grow to near confluency.

-

Remove the growth medium and replace it with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a commercial kit).

-

Incubate the cells under appropriate conditions (e.g., 37°C for 1 hour) to allow for dye uptake.

-

-

Compound Addition and Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of an agonist (e.g., Orexin-A at its EC80 concentration) to all wells.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence response in each well is recorded.

-

Normalize the data, setting the response to the agonist alone as 100% and the baseline as 0%.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

-

Interpretation of Results and Future Directions

The data generated from these experiments will provide a clear indication of the biological activity of this compound at orexin receptors.

-

Scenario 1: No Significant Binding or Functional Activity: If the compound shows high Ki and IC50 values (e.g., >10 µM), it can be concluded that it is largely inactive at orexin receptors and its primary role is indeed that of a synthetic intermediate.

-

Scenario 2: Measurable Binding and Functional Antagonism: Should the compound exhibit significant affinity (e.g., Ki in the nanomolar to low micromolar range) and functional antagonism, this would be a novel finding. It would suggest that this precursor molecule contributes to the overall pharmacological profile of Suvorexant or could be a starting point for the development of new, structurally distinct orexin receptor antagonists.

Further investigations could then explore its selectivity between OX1R and OX2R, its in vivo efficacy in animal models of sleep, and a more detailed structure-activity relationship study of its derivatives.

Conclusion

While this compound is firmly established as a crucial building block in medicinal chemistry, its own biological properties remain an untapped area of research. By applying the rigorous experimental framework detailed in this guide, researchers can systematically evaluate its interaction with the orexin system. Such studies are not merely academic; they hold the potential to reveal new pharmacological insights and could pave the way for novel therapeutic agents for sleep disorders and other neurological conditions.

References

-

Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- CN105294583A - Synthesizing method of this compound. (n.d.). Google Patents.

-

Orexin Signaling: A Complex, Multifaceted Process. (n.d.). Frontiers in Neuroscience. Retrieved January 19, 2026, from [Link]

-

The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

EP3619199B1 - Preparation of 2-(t[1][5][9]riazol-2-yl)-benzoic acid derivatives. (n.d.). Google Patents. Retrieved January 19, 2026, from

-

Exploring this compound: Properties and Applications. (n.d.). DC Fine Chemicals. Retrieved January 19, 2026, from [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Retrieved January 19, 2026, from [Link]

-

This compound | C10H9N3O2 | CID 53260165. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]

-

A molecular network map of orexin-orexin receptor signaling system. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Ca2+ mobilization assays in GPCR drug discovery. (2015). PubMed. Retrieved January 19, 2026, from [Link]

-

The Orexin receptors: Structural and anti-tumoral properties. (2022). Frontiers in Endocrinology. Retrieved January 19, 2026, from [Link]

-

An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Suvorexant | C23H23ClN6O2 | CID 24965990. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. Suvorexant - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Suvorexant? [synapse.patsnap.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Suvorexant | C23H23ClN6O2 | CID 24965990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice [research.bidmc.org]

- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a pivotal chemical intermediate in modern pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's significance, synthesis strategies, analytical characterization, and broader applications, grounding all claims in referenced scientific literature.

Introduction: A Key Building Block in Sleep Medicine

This compound (CAS 956317-36-5) is a substituted benzoic acid derivative whose prominence in medicinal chemistry surged due to its role as a crucial precursor in the synthesis of Suvorexant (MK-4305).[1][2][3] Suvorexant is a first-in-class dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[2][4] Its mechanism of action, which involves blocking the wakefulness-promoting neuropeptides orexin A and orexin B, represents a significant departure from traditional GABA-A receptor modulating hypnotics.[1][4][5] This targeted approach offers a more natural transition to sleep with a reduced risk of dependence or rebound insomnia.[4]

The molecular architecture of this compound is notable for the presence of a 2-substituted-2H-1,2,3-triazole ring. The 1,2,3-triazole moiety is considered a "privileged scaffold" in drug discovery.[6][7] Its unique properties, including high chemical stability, dipole character, and ability to form hydrogen bonds, make it an excellent bioisostere for other functional groups, such as amide bonds, improving pharmacokinetic profiles without sacrificing binding affinity.[6][7][8] Its incorporation into drug candidates spans a wide range of therapeutic areas, including anticancer, antimicrobial, and antiviral agents.[9]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Node Styling A [fillcolor="#FBBC05", fontcolor="#202124"]; B [fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } end_dot Caption: Role of the target compound in the development of Suvorexant.

Synthesis Strategies and Mechanistic Insights

The primary industrial synthesis of this compound involves a copper-catalyzed N-arylation, a variant of the Ullmann condensation.[10] This reaction couples 1,2,3-triazole with a substituted aryl halide. The choice of starting materials and reaction conditions is critical to maximize yield and, most importantly, to control regioselectivity.

The Challenge of Regioselectivity

1,2,3-Triazole possesses two reactive nitrogen atoms (N1 and N2) available for arylation. The coupling reaction can therefore lead to two regioisomeric products: the desired 2-substituted-2H-1,2,3-triazole and the undesired 1-substituted-1H-1,2,3-triazole.

Large-scale process development for Suvorexant revealed that the coupling of 2-iodo-5-methylbenzoic acid with 1,2,3-triazole using a copper(I) iodide (CuI) catalyst yielded an 81:19 mixture of the desired N2 isomer and the undesired N1 isomer, respectively.[11] A separate medicinal chemistry route reported a less favorable 55:45 ratio.[12] The similar physical properties and lower solubility of the undesired isomer make its removal by crystallization particularly challenging, often necessitating chromatographic purification, which is undesirable for large-scale manufacturing.[11][12]

The regioselectivity is influenced by factors such as the catalyst system, ligands, base, and solvent. The formation of the 2-substituted product is generally favored under specific conditions, but achieving high selectivity remains a key process chemistry challenge.[13][14][15]

dot graph TD { bgcolor="#F1F3F4" node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Detailed Experimental Protocol (Exemplary)

The following protocol is a synthesis of established literature procedures for laboratory-scale preparation.[16]

Materials:

-

2-iodo-5-methylbenzoic acid

-

1,2,3-triazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone

-

Hydrochloric acid (HCl)

-

Purified water

-

Ethanol

Procedure:

-

Reaction Setup: To a 5L reaction flask equipped with a mechanical stirrer and reflux condenser, add 1.1 kg of acetone.

-

Reagent Addition: Add 131 g of 2-iodo-5-methylbenzoic acid and stir until dissolved. Add 350 g of anhydrous potassium carbonate.

-

Initiation: Heat the mixture to reflux (55-60 °C) for 30 minutes.

-

Catalyst and Reagent Addition: Add 114 g of 1,2,3-triazole and 2.4 g of cuprous iodide to the refluxing mixture.

-

Reaction: Maintain the reaction at reflux for 8 hours. Monitor the reaction progress by sampling hourly (e.g., via HPLC or TLC).

-

Work-up (Isolation):

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with acetone.

-

The resulting white solid is dissolved in approximately 1.3 kg of purified water.

-

Slowly add hydrochloric acid dropwise at room temperature to adjust the pH to 1.5-2.0, causing the product to precipitate as a white solid.

-

Stir the slurry for 1-2 hours to ensure complete precipitation. .

-

-

Purification (Crystallization):

-

Filter the crude solid and wash the filter cake with purified water.

-

Dry the solid at 50-55 °C to yield the crude compound.

-

For further purification, suspend the crude product in a mixture of absolute ethanol and purified water and heat to 75-80 °C until a clear solution is obtained.

-

Cool the solution slowly to 0-5 °C to induce crystallization.

-

Filter the purified white crystalline solid, wash with a cold ethanol solution, and dry under vacuum at 55 °C until the loss on drying is ≤ 0.5%.

-

Physicochemical Properties and Analytical Characterization

Ensuring the identity, purity, and quality of this compound is paramount for its use in pharmaceutical manufacturing. A combination of spectroscopic and physical methods is employed for its characterization.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 956317-36-5 | [17][18] |

| Molecular Formula | C₁₀H₉N₃O₂ | [19] |

| Molecular Weight | 203.20 g/mol | [19] |

| Appearance | White to light yellow crystalline powder | [18][20] |

| Melting Point | 173 - 177 °C | [17][20] |

| Boiling Point | ~413 °C (Predicted) | [17][18] |

| Purity (Typical) | ≥98% (HPLC) | [20] |

Spectroscopic and Crystallographic Data

-

¹H NMR (600 MHz, CD₃OD): δ (ppm): 7.88 (s, 2H, triazole C-H), 7.66 (d, 1H, Ar-H), 7.59 (d, J=8.2 Hz, 1H, Ar-H), 7.50-7.48 (dd, J=8.1 Hz, 1.1 Hz, 1H, Ar-H), 2.45 (s, 3H, -CH₃).[16][21] The singlet at 7.88 ppm integrating to 2H is a key indicator of the symmetric 2-substituted-2H-triazole ring.

-

¹³C NMR (151 MHz, CD₃OD): δ (ppm): 169.8 (C=O), 140.7, 137.5, 136.7, 133.5, 131.5, 129.3, 126.0 (Aromatic & Triazole C), 21.0 (-CH₃).[16][21]

-

Mass Spectrometry (ESI, negative ion): m/z: 202.1 [M-H]⁻.[16][21]

-

X-Ray Powder Diffraction (XRPD): A specific crystalline form is characterized by peaks at 2θ angles of 11.8°, 13.0°, 13.9°, 16.6°, 21.1°, 21.9°, 23.3°, 23.8°, 26.6°, and 28.0°.[11] This technique is crucial for controlling the solid-state form of the intermediate, which can impact handling, stability, and downstream reaction performance.

Broader Applications and Future Outlook

While the primary application of this compound is firmly established in the synthesis of Suvorexant, the structural motifs it contains suggest potential in other areas.[3][20]

-

Pharmaceutical Development: The compound serves as a versatile building block.[20] Its structure can be modified to create libraries of novel compounds for screening against various biological targets. Research into other orexin antagonists or compounds targeting central nervous system disorders could leverage this intermediate.

-